3-ethyl-5-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-ETHYL-5-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that features a triazole ring, a pyrazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Final Assembly: The final compound is assembled by coupling the pyrazole and triazole intermediates under suitable conditions, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the triazole ring.
Reduction: Reduction reactions can occur at the hydrazine moiety or the pyrazole ring.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-ETHYL-5-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or coordination complexes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which facilitate binding to biological targets. The fluorophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-ETHYL-5-[(2E)-2-{[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE
- 3-ETHYL-5-[(2E)-2-{[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE
Uniqueness
The presence of the fluorophenyl group in 3-ETHYL-5-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C14H15FN8 |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
5-ethyl-3-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C14H15FN8/c1-2-12-19-22-14(23(12)16)21-18-8-10-7-17-20-13(10)9-3-5-11(15)6-4-9/h3-8H,2,16H2,1H3,(H,17,20)(H,21,22)/b18-8+ |
InChI Key |
ZCAQZCUFXPPILQ-QGMBQPNBSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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